2-(2-Furyl)quinoline-4-carbohydrazide
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Description
“2-(2-Furyl)quinoline-4-carbohydrazide” is a chemical compound with the molecular formula C14H11N3O2 and a molecular weight of 253.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(2-Furyl)quinoline-4-carbohydrazide” consists of a quinoline ring attached to a furyl group and a carbohydrazide group . The SMILES representation of the molecule isC1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NN
.
Scientific Research Applications
-
Microwave-assisted Synthesis of Quinoline Derivatives
- Field : Organic Chemistry
- Application : Microwave irradiation is used for the synthesis of quinoline scaffolds . This method is more effective than traditional methods as it is pollution-free, energy-efficient, less time-consuming, and can be implemented in industries to increase atom economy .
- Method : The synthesis involves the use of microwave irradiation to direct the reaction of phenyl quinoline-2-carboxylate with substituted anilines .
- Results : The microwave-assisted synthesis of quinoline and its derivatives has been proven to be significantly more effective than traditional methods .
-
Antimicrobial Potential of Quinoline Derivatives
- Field : Medicinal Chemistry
- Application : N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives have been synthesized to evaluate their antimicrobial properties for possible future drug discovery .
- Method : The Pfitzinger synthetic approach was used to convert isatin to 1 which upon esterification afforded 2 which was subsequently converted to 3 by hydrazinolysis . Microwave irradiation technique was used to access a series of functionalized N’-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives .
- Results : Out of all the series of 4a-h, 2-propyl-(N’-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)quinoline-4-carbohydrazide 4e emerged as the most active antimicrobial agent .
properties
IUPAC Name |
2-(furan-2-yl)quinoline-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c15-17-14(18)10-8-12(13-6-3-7-19-13)16-11-5-2-1-4-9(10)11/h1-8H,15H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAPHIVGAVWZPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Furyl)quinoline-4-carbohydrazide |
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